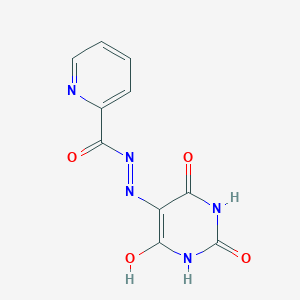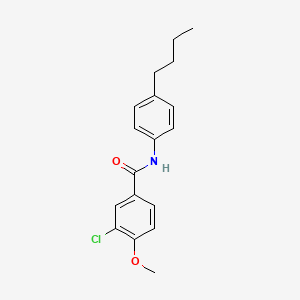
N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide, commonly known as TPZ, is a small molecule that has shown promising results in scientific research. TPZ belongs to the class of nitroaromatic compounds that have been extensively studied for their potential therapeutic applications. TPZ has been found to possess anti-tumor and anti-inflammatory properties, making it an attractive candidate for further research.
Mechanism of Action
TPZ exerts its anti-tumor effects by inducing oxidative stress in hypoxic tumor cells. Under hypoxic conditions, TPZ is reduced to a highly reactive intermediate that reacts with oxygen to form ROS. ROS cause damage to cellular components, leading to tumor cell death. TPZ has also been found to inhibit the activity of certain enzymes that are important for tumor cell survival.
Biochemical and Physiological Effects:
TPZ has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TPZ has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. TPZ has been found to improve blood flow to hypoxic tissues, leading to improved tissue oxygenation.
Advantages and Limitations for Lab Experiments
TPZ has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. TPZ has been extensively studied for its anti-tumor properties, making it a well-characterized compound. However, TPZ has some limitations for use in lab experiments. It is a reactive compound that requires careful handling. TPZ is also sensitive to light and air, which can lead to degradation.
Future Directions
There are several future directions for research on TPZ. One area of interest is the development of TPZ-based therapies for cancer. TPZ has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Another area of interest is the development of TPZ-based therapies for inflammatory diseases. TPZ has been found to reduce inflammation in preclinical studies, and further research is needed to determine its potential therapeutic applications. Finally, there is a need for further research on the mechanism of action of TPZ. The exact mechanism by which TPZ induces tumor cell death is not fully understood, and further research is needed to elucidate this process.
Synthesis Methods
TPZ can be synthesized by reacting 2-pyridinecarbohydrazide with 2,4,6-trioxotetrahydro-5(2H)-pyrimidine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of TPZ can be improved by optimizing the reaction conditions.
Scientific Research Applications
TPZ has been extensively studied for its anti-tumor properties. It has been found to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy. TPZ is activated under hypoxic conditions, leading to the formation of reactive oxygen species (ROS) that induce tumor cell death. TPZ has also been found to sensitize tumor cells to radiation therapy, leading to improved outcomes.
properties
IUPAC Name |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O4/c16-7(5-3-1-2-4-11-5)15-14-6-8(17)12-10(19)13-9(6)18/h1-4H,(H3,12,13,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYAIXODYSSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N=NC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(5-methyl-2-thienyl)methyl]-3-piperidinol](/img/structure/B5012548.png)


![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol](/img/structure/B5012597.png)
![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
![4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5012599.png)

![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)
